

3-Tert-butylthio-2-carboxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Tert-butylthio-2-carboxypyridine*

Cat. No.: B014650

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

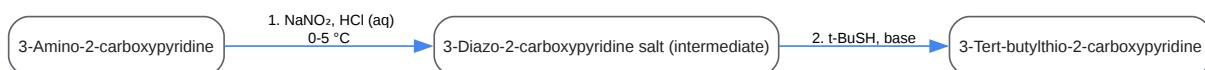
Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for **3-Tert-butylthio-2-carboxypyridine**. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally related compounds to propose a logical framework for its synthesis, characterization, and potential biological applications. All quantitative data is summarized in structured tables, and a proposed experimental workflow is visualized. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this novel pyridine derivative.

Introduction

3-Tert-butylthio-2-carboxypyridine, also known as 3-tert-Butylthiopicolinic Acid, is a pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a carboxylic acid at the 2-position and a bulky tert-butylthio group at the 3-position suggests interesting steric and electronic properties that could influence its biological activity and coordination chemistry. This document outlines the known properties of this compound and provides a theoretical framework for its further investigation.

Molecular Structure and Properties


The fundamental properties of **3-Tert-butylthio-2-carboxypyridine** are summarized in the table below. These are based on information available from chemical suppliers and databases.

Property	Value	Reference
CAS Number	178811-41-1	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ S	[1]
Molecular Weight	211.28 g/mol	[1]
Alternate Names	3-tert-Butylthiopicolinic Acid; 3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid	[1]
Canonical SMILES	CC(C)(C)SC1=C(C(=O)O)N=CC=C1	
InChI Key	(Predicted)	

Proposed Synthesis

While a specific, validated synthesis protocol for **3-Tert-butylthio-2-carboxypyridine** is not readily available in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related pyridine derivatives. A potential two-step synthesis starting from 3-amino-2-carboxypyridine is outlined below.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Tert-butylthio-2-carboxypyridine**.

Detailed Experimental Protocol (Hypothetical)

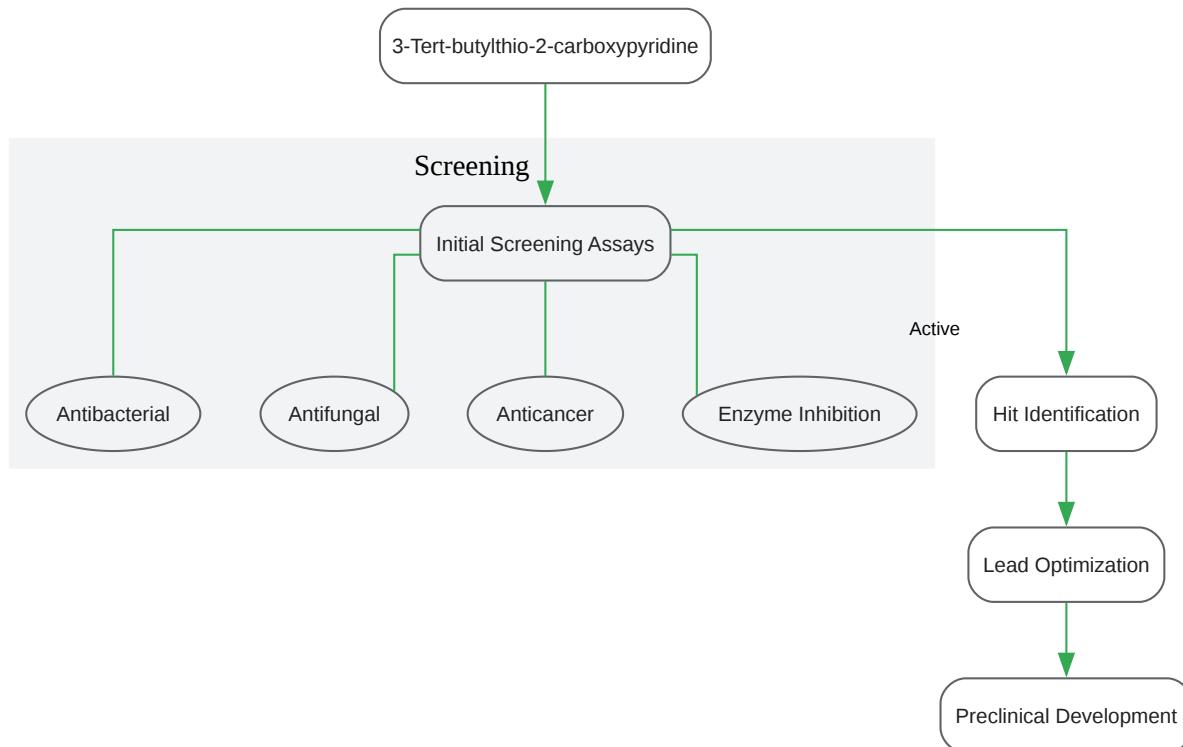
Step 1: Diazotization of 3-Amino-2-carboxypyridine

- Dissolve 3-amino-2-carboxypyridine (1.0 eq) in an aqueous solution of hydrochloric acid (2.5 eq) at 0-5 °C.
- Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Thiolation with tert-Butyl Mercaptan

- In a separate flask, dissolve tert-butyl mercaptan (t-BuSH, 1.2 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or acetone) and cool to 0-5 °C.
- Adjust the pH of the mercaptan solution to basic (pH > 8) using a suitable base (e.g., sodium hydroxide or potassium carbonate).
- Slowly add the freshly prepared diazonium salt solution to the basic tert-butyl mercaptan solution. Vigorous nitrogen evolution should be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography.

Proposed Analytical Characterization


The successful synthesis of **3-Tert-butylthio-2-carboxypyridine** would be confirmed through a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, is presented below.

Technique	Expected Observations
¹ H NMR (in CDCl ₃ or DMSO-d ₆)	<ul style="list-style-type: none">- A singlet at ~1.3-1.5 ppm (9H) corresponding to the tert-butyl group.- A multiplet system in the aromatic region (~7.0-8.5 ppm) corresponding to the three pyridine protons.- A broad singlet at >10 ppm for the carboxylic acid proton (if in a non-exchanging solvent).
¹³ C NMR	<ul style="list-style-type: none">- A signal around 30-35 ppm for the methyl carbons of the tert-butyl group.- A signal around 45-50 ppm for the quaternary carbon of the tert-butyl group.- A series of signals in the aromatic region (~120-155 ppm) for the pyridine ring carbons.- A signal >165 ppm for the carboxylic acid carbon.
IR Spectroscopy (ATR)	<ul style="list-style-type: none">- A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.- A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.- C-H stretching vibrations around 2900-3000 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (ESI-MS)	<ul style="list-style-type: none">- Expected [M+H]⁺ ion at m/z 212.07.- Expected [M-H]⁻ ion at m/z 210.06.

Potential Biological Activities and Signaling Pathways

While no biological data for **3-Tert-butylthio-2-carboxypyridine** has been published, the pyridine-2-carboxylic acid scaffold is present in a number of biologically active molecules. This suggests that the target compound could be a candidate for screening in various assays.

Logical Workflow for Biological Evaluation

[Click to download full resolution via product page](#)

Caption: A logical workflow for the biological evaluation of the title compound.

Based on the activities of related pyridine derivatives, potential areas for investigation include:

- Antibacterial and Antifungal Activity: Pyridine carboxamides have shown promise as antimicrobial agents.
- Anticancer Activity: Various substituted pyridines have been investigated for their efficacy against different cancer cell lines.
- Enzyme Inhibition: The carboxylic acid moiety can act as a coordinating group for metal ions in enzyme active sites, suggesting potential for enzyme inhibition.

Conclusion

3-Tert-butylthio-2-carboxypyridine is a molecule with interesting structural features that has not been extensively studied. This guide provides a comprehensive summary of its known properties and a theoretical framework for its synthesis, characterization, and biological evaluation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related compounds.

Disclaimer

The experimental protocols and predicted analytical data presented in this document are hypothetical and based on chemical principles and data from related compounds. These have not been experimentally validated. Researchers should exercise appropriate caution and perform their own validation studies. This document is intended for research and informational purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Tert-butylthio-2-carboxypyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014650#3-tert-butylthio-2-carboxypyridine-molecular-structure\]](https://www.benchchem.com/product/b014650#3-tert-butylthio-2-carboxypyridine-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com